4-Bromo-2,3-difluoro-6-nitroaniline

描述

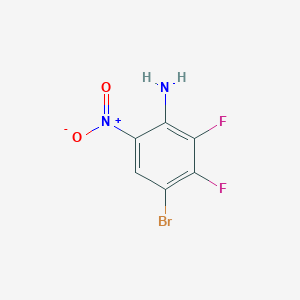

4-Bromo-2,3-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrF2N2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with bromine, fluorine, and nitro groups. This compound is used as a building block in the synthesis of various chemical products, including antibacterial agents .

准备方法

4-Bromo-2,3-difluoro-6-nitroaniline can be synthesized through a multi-step process involving the nitration, bromination, and fluorination of aniline derivatives. One common method involves the reaction of 4-bromo-2,3-difluoroaniline with an acid chloride in the presence of a base . The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reactions.

化学反应分析

4-Bromo-2,3-difluoro-6-nitroaniline undergoes various chemical reactions, including:

Nitration: Introduction of a nitro group into the benzene ring.

Bromination: Substitution of a hydrogen atom with a bromine atom.

Fluorination: Substitution of a hydrogen atom with a fluorine atom.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Replacement of one substituent with another under specific conditions.

Common reagents used in these reactions include nitric acid, bromine, and fluorine sources. The major products formed depend on the specific reaction conditions and the reagents used.

科学研究应用

Scientific Research Applications

1. Pharmaceutical Development

- Antibacterial Agents : 4-Bromo-2,3-difluoro-6-nitroaniline is an important intermediate in the synthesis of various antibacterial agents. It has shown effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

- Anticancer Activity : The compound has demonstrated significant cytotoxicity against cancer cell lines, particularly breast cancer (MCF-7) and colon cancer (HCT116), with IC50 values indicating its potential as a therapeutic agent:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

2. Material Science

- Polymer Synthesis : The compound is utilized in creating specialized polymers and coatings that enhance thermal stability and chemical resistance. These properties are crucial for applications in various industrial sectors.

3. Analytical Chemistry

- Reagent Use : In analytical methods, this compound serves as a reagent for detecting and quantifying substances in complex mixtures, showcasing its utility in chemical analysis.

4. Biological Research

- Mechanistic Studies : Researchers employ this compound to study biological pathways related to drug action and metabolic processes. It plays a role in understanding how certain drugs interact at the cellular level.

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

- The compound's structure enhances its interaction with bacterial membranes, likely due to increased lipophilicity attributed to halogen substitutions.

2. Anti-inflammatory Properties

- In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The inhibition percentages are summarized below:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 45 |

| IL-1β | 50 |

3. Anticancer Activity

- The mechanism of action involves inducing apoptosis and cell cycle arrest at the G1 phase in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

1. Study on Antibacterial Efficacy

- A comparative study evaluated various nitroanilines against multi-drug resistant bacteria. Results indicated that halogenated derivatives, including this compound, exhibited superior antibacterial properties compared to non-halogenated counterparts.

2. Anti-inflammatory Mechanisms

- Research focused on the anti-inflammatory mechanisms of nitro compounds revealed that compounds with multiple nitro groups exhibited enhanced inhibition of inducible nitric oxide synthase (iNOS) activity. This supports findings related to the anti-inflammatory effects of this compound.

作用机制

The mechanism of action of 4-Bromo-2,3-difluoro-6-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical reactions. The bromine and fluorine substituents can influence the compound’s reactivity and interaction with biological molecules .

相似化合物的比较

4-Bromo-2,3-difluoro-6-nitroaniline can be compared with other similar compounds, such as:

4-Bromo-2-fluoro-6-nitroaniline: Similar structure but with one less fluorine atom.

2-Bromo-3,4-difluoro-6-nitroaniline: Different positioning of the bromine and fluorine atoms.

4-Bromo-2,6-difluoroaniline: Lacks the nitro group, making it less reactive in certain reactions.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

生物活性

4-Bromo-2,3-difluoro-6-nitroaniline is a halogenated nitroaniline derivative that has garnered interest due to its diverse biological activities. This compound is part of a larger class of nitro compounds known for their pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a bromine atom and two fluorine atoms attached to the aromatic ring, along with a nitro group and an amino group. The presence of these substituents significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound's structure enhances its interaction with bacterial membranes, likely due to increased lipophilicity attributed to halogen substitutions .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound acts as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. The following table summarizes its effects on cytokine production:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 45 |

| IL-1β | 50 |

This inhibition indicates its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study focusing on various cancer cell lines, it exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HCT116). The IC50 values are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

Several case studies have investigated the biological effects of nitroanilines similar to this compound:

- Study on Antibacterial Efficacy : A comparative study evaluated various nitroanilines against multi-drug resistant bacteria. The results indicated that halogenated derivatives, including this compound, had superior antibacterial properties compared to their non-halogenated counterparts .

- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory mechanisms of nitro compounds revealed that compounds with multiple nitro groups exhibited enhanced inhibition of iNOS activity. This study supports the findings related to this compound's anti-inflammatory effects .

属性

IUPAC Name |

4-bromo-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQDRXXHEPIYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619976 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626238-73-1 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。